6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Brand Name: Vulcanchem
CAS No.: 1093092-64-8
VCID: VC2914534
InChI: InChI=1S/C6H4BrN3S/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
SMILES: C1=CC2=NNC(=S)N2C=C1Br
Molecular Formula: C6H4BrN3S
Molecular Weight: 230.09 g/mol

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

CAS No.: 1093092-64-8

Cat. No.: VC2914534

Molecular Formula: C6H4BrN3S

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol - 1093092-64-8

Specification

CAS No. 1093092-64-8
Molecular Formula C6H4BrN3S
Molecular Weight 230.09 g/mol
IUPAC Name 6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Standard InChI InChI=1S/C6H4BrN3S/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
Standard InChI Key AFQWVXJSXQFTIS-UHFFFAOYSA-N
SMILES C1=CC2=NNC(=S)N2C=C1Br
Canonical SMILES C1=CC2=NNC(=S)N2C=C1Br

Introduction

Chemical Structure and Properties

Molecular Structure

6-Bromo- triazolo[4,3-a]pyridine-3-thiol is characterized by a heterocyclic framework that incorporates a bromine atom at the 6-position and a thiol group at the 3-position. The compound belongs to the class of triazolopyridines, which feature a fused ring system consisting of a triazole ring and a pyridine ring. The specific structural arrangement contributes to its unique chemical behavior and biological activity profile.

Physical and Chemical Properties

The compound's fundamental physical and chemical properties are summarized in the following table:

PropertyValue
IUPAC Name6-bromo-2H- triazolo[4,3-a]pyridine-3-thione
Molecular FormulaC₆H₄BrN₃S
Molecular Weight230.09 g/mol
CAS Number1093092-64-8
InChIInChI=1S/C6H4BrN3S/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11)
InChI KeyAFQWVXJSXQFTIS-UHFFFAOYSA-N
Canonical SMILESC1=CC2=NNC(=S)N2C=C1Br

The compound exists as a crystalline solid under standard conditions. Its heterocyclic structure with multiple nitrogen atoms contributes to its potential for hydrogen bonding and interaction with biological targets. The presence of the bromine atom, which is relatively electronegative and has a large atomic radius, influences the electronic distribution within the molecule and affects its reactivity patterns.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 6-Bromo- triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic approach utilizes 6-bromo-2-chloropyridine as a starting material, which undergoes reaction with thiosemicarbazide followed by cyclization to form the triazolopyridine ring structure.

Industrial Production

The synthesis of this specialized heterocyclic compound is generally conducted in laboratories equipped with the necessary facilities for handling the required reagents and reaction conditions. The production typically involves:

  • Reaction of the brominated pyridine precursor with thiosemicarbazide

  • Cyclization under controlled temperature and solvent conditions

  • Purification steps including recrystallization or column chromatography

  • Quality control analyses to confirm structural integrity and purity

These synthesis procedures require careful attention to reaction parameters to ensure high yields and product quality.

Chemical Reactivity

Types of Reactions

6-Bromo- triazolo[4,3-a]pyridine-3-thiol displays versatile chemical reactivity, participating in several types of chemical transformations that make it valuable in organic synthesis.

Substitution Reactions

The bromine atom at the 6-position can undergo nucleophilic aromatic substitution reactions with various nucleophiles including amines and thiols. These reactions typically require polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The substitution reactions allow for structural diversification, creating opportunities for generating libraries of derivatives with potentially enhanced biological activities.

Oxidation and Reduction Reactions

The thiol group at the 3-position can undergo oxidation to form disulfides or reduction to form corresponding thiolates. Oxidation reactions typically employ reagents such as hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride. These transformations provide pathways for modifying the compound's reactivity and biological interaction profile.

Biological Activity

Antifungal Properties

Research indicates that 6-Bromo- triazolo[4,3-a]pyridine-3-thiol and its derivatives exhibit antifungal properties against various pathogenic fungi. The antifungal activity is believed to involve inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity. This mechanism is similar to that of clinically used azole antifungals, suggesting potential applications in developing new antifungal agents.

Insecticidal Properties

6-Bromo- triazolo[4,3-a]pyridine-3-thiol has also been investigated for potential insecticidal applications. The compound's structural features make it a candidate for development into agricultural pest control agents. The specific mechanisms underlying its insecticidal activity are still being researched, but they likely involve interaction with specific molecular targets in insect physiological systems.

Comparative Analysis with Related Compounds

Understanding the unique properties of 6-Bromo- triazolo[4,3-a]pyridine-3-thiol requires comparison with structurally related compounds. The following table presents a comparative analysis highlighting the distinguishing features:

CompoundStructural FeaturesUnique AspectsRelative Biological Activity
6-Bromo- triazolo[4,3-a]pyridine-3-thiolBromine at 6-position, thiol at 3-positionCombined effects of bromine and thiol groupsEnhanced reactivity and biological interaction potential
5-Bromo- triazolo[4,3-a]pyridine-3-thiolBromine at 5-position, thiol at 3-positionDifferent electronic distributionAltered binding specificity to biological targets
6-Chloro- triazolo[4,3-a]pyridine-3-thiolChlorine instead of bromine at 6-positionDifferent halogen propertiesModified lipophilicity and membrane permeability
6-Iodo- triazolo[4,3-a]pyridine-3-thiolIodine instead of bromine at 6-positionLarger halogen with different reactivityDifferent substitution reaction kinetics
triazolo[4,3-a]pyridine-3-thiolNo substituent at 6-positionSimpler structure with less steric hindranceBase activity without bromine influence

This comparison illustrates how the specific structural features of 6-Bromo- triazolo[4,3-a]pyridine-3-thiol contribute to its unique chemical behavior and biological activity profile compared to related analogs.

Research Applications

Medicinal Chemistry Applications

6-Bromo- triazolo[4,3-a]pyridine-3-thiol serves as an important scaffold in medicinal chemistry research. Its heterocyclic structure provides a versatile platform for developing compounds with potential therapeutic applications. Specific research directions include:

  • Development of novel antifungal agents to address growing resistance to existing drugs

  • Investigation as a lead compound for anticancer drug development

  • Exploration of its potential in treating infectious diseases

  • Structure-activity relationship studies to optimize biological activity

Chemical Synthesis Applications

In synthetic organic chemistry, this compound functions as a valuable building block for constructing more complex heterocyclic systems. Its reactive functional groups allow for diverse transformations leading to libraries of derivatives with potential applications in various fields.

Material Science Applications

Research into the applications of 6-Bromo- triazolo[4,3-a]pyridine-3-thiol and related compounds in material science is an emerging area. The compound's heterocyclic structure with multiple reaction sites makes it potentially useful in developing specialized materials with unique properties.

Mechanism of Action

Molecular Interactions

The biological activities of 6-Bromo- triazolo[4,3-a]pyridine-3-thiol derive from specific molecular interactions. The thiol group is particularly important as it can form covalent bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the nitrogen atoms in the triazole ring can participate in hydrogen bonding with biological targets.

Structure-Activity Relationships

Structure-activity relationship studies on this compound and its derivatives have provided insights into the structural features critical for biological activity. The presence and position of the bromine atom influence the compound's electronic properties and consequently its interaction with biological targets. Similarly, the thiol group contributes significantly to the observed biological activities through its ability to form covalent bonds with target proteins.

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